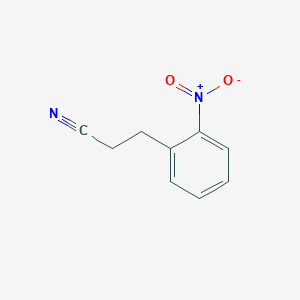
3-(2-Nitrophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nitrophenyl)propanenitrile: is an organic compound with the molecular formula C9H8N2O2 It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanenitrile group (-CH2CH2CN)
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming the nitrile.
From Amides: Nitriles can also be synthesized by dehydrating amides using dehydrating agents such as phosphorus pentoxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of nitriles often involves the ammoxidation of alkanes or alkenes. For example, propionitrile can be produced by the ammoxidation of propanol .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Nitriles undergo hydrolysis to form carboxylic acids in the presence of acidic or basic conditions.
Substitution: Nitriles can participate in substitution reactions with Grignard reagents to form ketones.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Hydrolysis Agents: Acidic (HCl) or basic (NaOH) conditions.
Substitution Reagents: Grignard reagents (RMgX).
Major Products:
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Substitution: Ketones.
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-(2-Nitrophenyl)propanenitrile is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Drug Development:
Industry:
Material Science: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit enzymes such as Trypanosoma cruzi enzyme, which is essential for the survival of the parasite . The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates.
Comparison with Similar Compounds
- 2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile
- 2-(4-Fluorophenylamino)-2-(4-nitrophenyl)propanenitrile .
Comparison:
- Structural Differences: While 3-(2-Nitrophenyl)propanenitrile has a nitro group at the 2-position of the phenyl ring, similar compounds may have different substituents such as fluorine or amino groups.
- Unique Properties: The specific positioning of the nitro group in this compound contributes to its unique reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-(2-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-2,4,6H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLELPJNIJLWQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
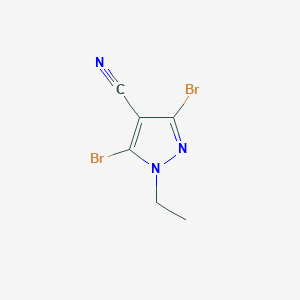
![3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12993407.png)
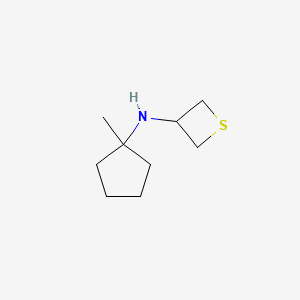
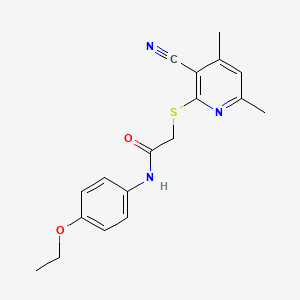
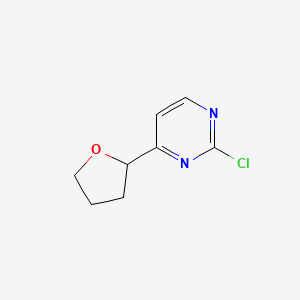
![2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B12993416.png)
![6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12993422.png)
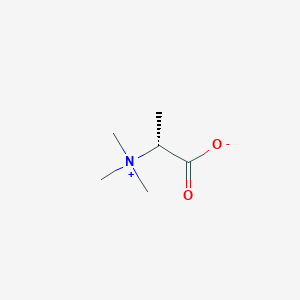
![Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12993432.png)
![7-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B12993438.png)
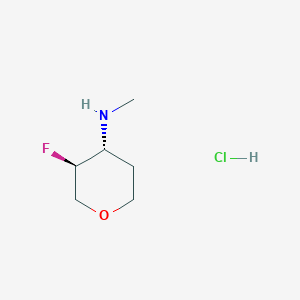
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12993455.png)
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12993470.png)
![5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B12993472.png)
